TAS-108, also known as SR16234, is a synthetic steroid hormone primarily developed for the treatment of breast cancer, particularly in patients who have developed resistance to traditional therapies such as tamoxifen. It exhibits antiestrogenic properties and selectively binds to estrogen receptors, notably estrogen receptor alpha (ERα), while demonstrating tissue-selective agonist activity in certain systems, including bone and cardiovascular tissues. This unique profile allows TAS-108 to function as an antiestrogen in breast and uterine tissues while acting like estrogen in others, making it a promising candidate for targeted cancer therapies .
TAS-108 is classified as a synthetic steroidal antiestrogen. It is derived from complex organic chemistry techniques aimed at constructing its steroidal framework. The compound is predominantly metabolized by cytochrome P450 enzyme CYP3A4 in the human liver, which plays a crucial role in its pharmacokinetics. Following oral administration, TAS-108 and its metabolite, deethylated-TAS-108, achieve higher concentrations in tumor tissues compared to serum, indicating significant tissue selectivity .
The synthesis of TAS-108 involves intricate organic chemistry methods that allow for the construction of its steroidal structure. While specific synthetic routes are not extensively detailed in the literature, typical methods would include:
The synthesis process aims to ensure high yield and purity of TAS-108, which is critical for its subsequent biological evaluation .
TAS-108 has a complex molecular structure characterized by its steroidal framework. The compound's chemical formula is CHO and it has a molecular weight of 359.46 g/mol. The structural features include:
TAS-108 undergoes several metabolic transformations within the body, primarily through oxidation by cytochrome P450 enzymes. Key reactions include:
These reactions are crucial for understanding the pharmacokinetics and efficacy of TAS-108 in clinical settings .
TAS-108 operates through a unique mechanism that differentiates it from other antiestrogens like tamoxifen and fulvestrant. Its mechanism includes:
This dual action makes TAS-108 a potential candidate for personalized medicine approaches in oncology .
TAS-108 exhibits several notable physical and chemical properties:
Understanding these properties is vital for optimizing drug formulation and delivery systems .
TAS-108 is primarily being investigated for its application in treating breast cancer, especially in cases where conventional therapies like tamoxifen have failed. Its ability to selectively target estrogen receptors makes it a promising candidate for:
Additionally, ongoing research continues to explore its potential applications beyond oncology, including effects on bone density and cardiovascular health due to its tissue-selective agonist activity .
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: